molecular formula C12H8N2 B14763814 Benzo[3,4]cyclohepta[1,2-d]imidazole CAS No. 229-49-2

Benzo[3,4]cyclohepta[1,2-d]imidazole

Cat. No.: B14763814
CAS No.: 229-49-2
M. Wt: 180.20 g/mol
InChI Key: YLIIJLOMXNLUQE-UHFFFAOYSA-N
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Description

Benzo[3,4]cyclohepta[1,2-d]imidazole (CAS No. 229-49-2) is a polycyclic heteroaromatic compound featuring a seven-membered cycloheptane ring fused to a benzimidazole core. This unique structure confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

229-49-2

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,6,8,10,12-heptaene

InChI

InChI=1S/C12H8N2/c1-2-6-10-9(4-1)5-3-7-11-12(10)14-8-13-11/h1-8H

InChI Key

YLIIJLOMXNLUQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C3C2=NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[3,4]cyclohepta[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

Benzo[3,4]cyclohepta[1,2-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzo[3,4]cyclohepta[1,2-d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[3,4]cyclohepta[1,2-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Imidazole Derivatives with Anti-Inflammatory Activity

Furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives (e.g., compounds 1 and 2 from ) share a fused imidazole core but incorporate furan and naphtho rings instead of a cycloheptane system. Key differences include:

  • Compound 1: Inhibits iNOS expression (IC₅₀ = 0.52 μM) via a nitrofuran substituent.
  • Compound 2 : Suppresses LPS-induced PGE₂ production (IC₅₀ = 0.047 μM) due to a 4-methoxyphenyl group.

Benzo-Fused Cyclohepta Pyridine Derivatives

lists halogenated analogs like 3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine , which replace the imidazole ring with pyridine and feature bromo/chloro substituents. These modifications likely increase electrophilicity and metabolic stability, making them candidates for pharmaceutical applications (e.g., kinase inhibitors). In contrast, the absence of halogens in Benzo[3,4]cyclohepta[1,2-d]imidazole suggests differences in reactivity and toxicity profiles .

Simplified Benzimidazole Analogs

  • 1H-Benzo[d]imidazole (CAS 95-14-7): A simpler two-ring system lacking the cycloheptane moiety. Widely used in corrosion inhibition and as a ligand in coordination chemistry.
  • PTCBI (benzimidazole perylene) : A mixture of cis/trans isomers (CAS 79534-91-1) with extended π-conjugation, utilized in organic electronics.

The cycloheptane ring in this compound introduces steric bulk and curvature, which may hinder π-stacking interactions critical in materials science but improve solubility for biological applications .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Applications CAS No.
This compound Benzoimidazole + cycloheptane None Not reported Research chemical 229-49-2
Furo[3',2':3,4]naphtho[1,2-d]imidazole Naphthoimidazole + furan Nitrofuran, methoxyphenyl 0.52 μM (iNOS), 0.047 μM (PGE₂) Anti-inflammatory agents -
Benzo[5,6]cyclohepta[1,2-b]pyridine Pyridine + cycloheptane Br, Cl Not reported Pharmaceutical intermediate -
1H-Benzo[d]imidazole Benzimidazole None None Corrosion inhibitor 95-14-7

Research Findings and Implications

  • Substituent Effects : Halogenation in pyridine-based analogs () suggests strategies to enhance stability, whereas electron-donating groups (e.g., methoxy in ) optimize anti-inflammatory activity .
  • Synthetic Accessibility : this compound may be synthesized via condensation of 1,2-phenylenediamine with cyclic ketones, akin to methods for simpler benzimidazoles .

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